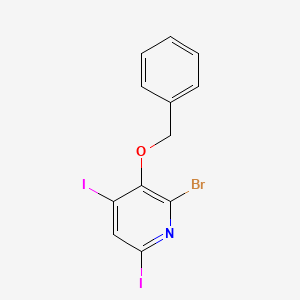
3-(Benzyloxy)-2-bromo-4,6-diiodopyridine
説明
3-(Benzyloxy)-2-bromo-4,6-diiodopyridine is a useful research compound. Its molecular formula is C12H8BrI2NO and its molecular weight is 515.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Transformations
Building Blocks for Complex Molecules : The utility of halogenated pyridines, such as "3-(Benzyloxy)-2-bromo-4,6-diiodopyridine," in organic synthesis is highlighted by their role as intermediates in constructing complex molecular architectures. For example, halogenated pyridines serve as precursors in the synthesis of piperazines, showcasing their potential in developing pharmacologically active compounds (Micouin et al., 1994).
Cross-Coupling Reactions : Such compounds are also valuable in cross-coupling reactions, enabling the creation of biologically relevant targets. The development of straightforward and efficient synthesis methods for benzyloxy-bromopicolinate esters, which serve as common building blocks for pharmaceuticals and agrochemicals, underscores the importance of halogenated pyridines in medicinal chemistry (Verdelet et al., 2011).
Functionalization and Derivatization
Derivatives as Synthetic Intermediates : The synthesis of amino-substituted benzene derivatives, for instance, demonstrates the role of halogenated and benzyloxy-modified pyridines in generating compounds with potential antimicrobial activity. This highlights the broader applicability of such compounds in designing new antimicrobials (Patel et al., 2006).
Photobromination Techniques : Research on the photobromination of benzylidene acetals of pyranosides to yield bromo-deoxy-pyranoside benzoates showcases the utility of halogenation reactions in modifying sugar derivatives, which can have implications for the synthesis of complex glycosides (Chana et al., 1988).
Potential Applications in Medicinal Chemistry
- Antiviral and Antimicrobial Activity : The exploration of novel quinazolinones synthesized from bromo and benzyloxy-substituted intermediates for their antimicrobial activity indicates the potential of such compounds in developing new therapeutic agents. This aligns with the broader goal of utilizing halogenated pyridines in drug discovery (Surmont et al., 2010).
作用機序
Target of Action
The primary target of 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with its targets through the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction allows easy access to substituted alkenes . It has been used in synthesizing a variety of active pharmaceutical ingredients, clinical candidates, natural products and fine chemicals .
Result of Action
The result of the action of this compound is the formation of substituted alkenes through the Suzuki–Miyaura cross-coupling reaction . This reaction is an indispensable implement in the organic chemist’s toolbox, and it has been used in synthesizing a variety of active pharmaceutical ingredients, clinical candidates, natural products and fine chemicals .
Action Environment
The action environment can influence the efficacy and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, which is the primary target of this compound, is known to be influenced by the reaction conditions . These include the catalyst loading, equivalents of alkene, base and tetraalkylammonium salt, composition, and amount of solvent .
特性
IUPAC Name |
2-bromo-4,6-diiodo-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI2NO/c13-12-11(9(14)6-10(15)16-12)17-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFFRMFLICJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2I)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


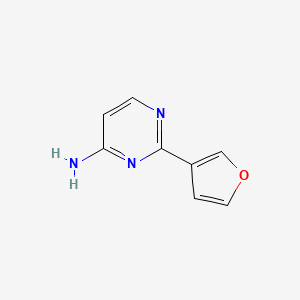
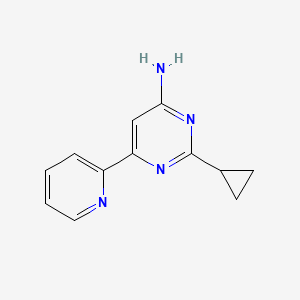
![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)

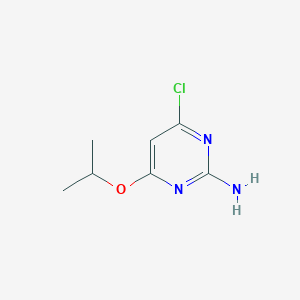
![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1463124.png)

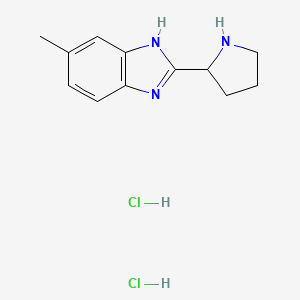
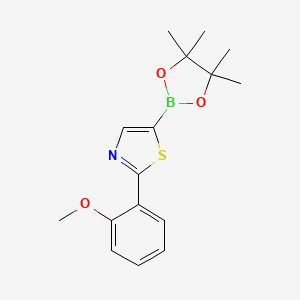
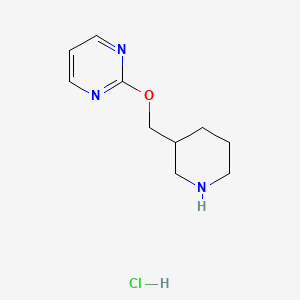
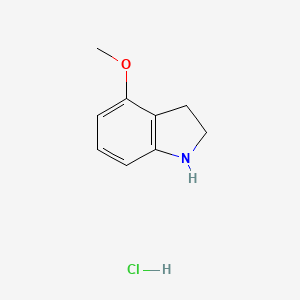
![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)
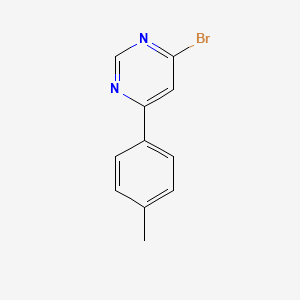
![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate](/img/structure/B1463139.png)
